GSK-3β Inhibition: Potency of the AR-A014418 Derivative
The target compound is the core of AR-A014418 (1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea), a well-characterized, selective GSK-3β inhibitor. While AR-A014418 itself is not the target compound, the data demonstrate the potency achievable from the 5-nitrothiazol-2-yl urea scaffold. AR-A014418 exhibits an IC50 of 330 nM against GSK-3β in kinase inhibition assays [1]. In a related study, the more potent AR-A014418 derivative Compound 19 (which retains the 5-nitrothiazol-2-yl urea core) exhibited an IC50 of 40 nM against GSK-3β, representing an 8.25-fold increase in potency [2].
| Evidence Dimension | GSK-3β Inhibition (IC50) |
|---|---|
| Target Compound Data | 40 ± 10 nM (for derivative Compound 19) |
| Comparator Or Baseline | AR-A014418 (330 nM) |
| Quantified Difference | ~8.25-fold more potent |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This data establishes the 5-nitrothiazol-2-yl urea core as a privileged scaffold for generating potent GSK-3β inhibitors, which is critical for research into Alzheimer's disease and cancer.
- [1] Rosales-Hernández, M.C., et al. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules. 2022; 27(18): 6104. View Source
- [2] Santini, A., et al. AR-A014418-based dual Glycogen Synthase Kinase 3β/Histone Deacetylase inhibitors as potential therapeutics for Alzheimer's disease. European Journal of Medicinal Chemistry. 2025; 280: 116968. View Source
